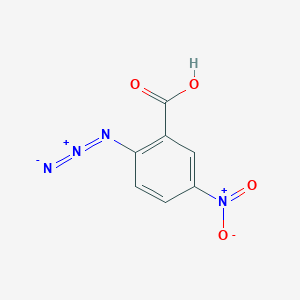

Benzoic acid, 2-azido-5-nitro-

Description

Contextual Significance of Aromatic Azido-Carboxylic Acids in Synthesis

Aromatic azido-carboxylic acids are a class of organic compounds that have garnered considerable attention from the scientific community due to their utility as precursors in the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com The dual functionality of an azide (B81097) group and a carboxylic acid group on an aromatic ring provides a platform for a wide range of chemical transformations.

The azide group is a high-energy moiety that can be readily converted into other functional groups. researchgate.net Upon thermal or photochemical activation, it can release dinitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including C-H insertion, addition to double bonds, and cyclization reactions, leading to the formation of diverse heterocyclic systems. researchgate.netbeilstein-journals.org Furthermore, the azide group can participate in [3+2] cycloaddition reactions, such as the well-known Huisgen cycloaddition with alkynes to form triazoles. fiveable.mewikipedia.org

The carboxylic acid group, on the other hand, provides a handle for various synthetic modifications. It can be converted into esters, amides, acid chlorides, and other derivatives. This functionality is also crucial for introducing the entire molecule into larger, more complex structures. The presence of both these functional groups on a single aromatic scaffold allows for sequential or one-pot multi-component reactions, making these compounds valuable synthons in combinatorial chemistry and drug discovery. chemimpex.comresearchgate.net The controlled liberation of dinitrogen from azides facilitates the generation of high-energy intermediates that lead to valuable products. researchgate.net

Overview of Research Trajectories for 2-Azido-5-nitrobenzoic Acid and Related Structures

Research concerning 2-azido-5-nitrobenzoic acid and its analogs has been multifaceted, exploring its synthesis, reactivity, and applications. A primary focus has been on the synthesis of this compound, which is often achieved through the diazotization of the corresponding amino-benzoic acid followed by treatment with an azide salt. mdpi.comresearchgate.net

A significant area of investigation involves the photochemical and thermal decomposition of 2-azido-5-nitrobenzoic acid. researchgate.net Irradiation with UV light or heating can lead to the formation of a nitrene intermediate, which can then undergo intramolecular cyclization to yield various heterocyclic products. researchgate.netbeilstein-journals.org For instance, the base-mediated photochemical cyclization of 2-azidobenzoic acids is a known method for the synthesis of 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.org The nitro group in the 5-position influences the electronic properties of the aromatic ring and the reactivity of the azide and nitrene intermediates. researchgate.net

The compound and its derivatives have also been explored as photoactive cross-linking reagents. sigmaaldrich.comscbt.com The N-hydroxysuccinimide ester of 5-azido-2-nitrobenzoic acid, for example, can react with primary amines to form stable amide bonds. researchgate.netchemimpex.com Subsequent UV irradiation generates a reactive nitrene that can form covalent bonds with nearby molecules, a technique utilized in bioconjugation and the study of molecular interactions. chemimpex.com

Furthermore, research has delved into the use of 2-azido-5-nitrobenzoic acid as a precursor for the synthesis of more complex heterocyclic systems. For example, it can be used to synthesize substituted quinazolones. chemicalbook.com The reactivity of the azide group allows for its participation in cycloaddition reactions, expanding the range of accessible molecular architectures. fiveable.mewikipedia.org

Classical and Contemporary Approaches to the Azidation of Benzoic Acid Scaffolds

The introduction of an azide group onto a benzoic acid ring can be achieved directly from an amino precursor or indirectly via substitution of a suitable leaving group.

Diazotization and Azide Exchange Reactions from Amino-Substituted Benzoic Acids

The most direct and classical method for the synthesis of 2-azido-5-nitrobenzoic acid involves the diazotization of its amino-substituted precursor, 2-amino-5-nitrobenzoic acid. This multi-step process is a cornerstone of aromatic chemistry.

The precursor, 2-amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid, is a key intermediate used in the synthesis of dyes and pharmaceuticals. chemicalbook.comnbinno.com It is a bright yellow powder with a melting point of approximately 270 °C (with decomposition). chemicalbook.comsigmaaldrich.com

The synthesis proceeds in two main stages:

Formation of the Diazonium Salt : The process begins with the diazotization of 2-amino-5-nitrobenzoic acid. The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). scirp.orgresearchgate.net The reaction is performed at low temperatures, usually between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. scirp.org The amine group on 2-amino-5-nitrobenzoic acid attacks the nitrosonium ion (NO⁺) to form a diazonium salt, which is a highly versatile intermediate.

Azide Exchange : The freshly prepared diazonium salt is then reacted in situ with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen (N₂) gas, which is an excellent leaving group. This substitution reaction yields the final product, 2-azido-5-nitrobenzoic acid.

This diazotization-azide exchange sequence is a widely applicable method for converting aromatic primary amines into aryl azides. scirp.org

Indirect Synthetic Routes via Benzoic Acid Derivatives

An alternative strategy for synthesizing 2-azido-5-nitrobenzoic acid is through nucleophilic aromatic substitution (SNAr) on a benzoic acid derivative containing a suitable leaving group at the C2 position. A prime candidate for this role is 2-chloro-5-nitrobenzoic acid.

The SNAr mechanism is particularly effective in this case due to the electronic properties of the substrate. wikipedia.org The presence of a strong electron-withdrawing nitro group (NO₂) in the para position relative to the chlorine atom activates the aromatic ring for nucleophilic attack. libretexts.orgyoutube.com This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org

The synthesis of the required precursor, 2-chloro-5-nitrobenzoic acid, is typically achieved by the nitration of o-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid. prepchem.comguidechem.comnbinno.com

The indirect synthesis then involves a single step:

Nucleophilic Substitution : 2-chloro-5-nitrobenzoic acid is treated with an azide salt, such as sodium azide, in a suitable polar aprotic solvent. The azide ion displaces the chloride ion to form 2-azido-5-nitrobenzoic acid. The reaction is facilitated by the strong electron-withdrawing effect of the para-nitro group.

This indirect route avoids the sometimes unstable diazonium salt intermediate but requires the prior synthesis of the halogenated precursor.

Functional Group Interconversions and Esterification for Activated Derivatives

The carboxylic acid group of 2-azido-5-nitrobenzoic acid can be converted into other functional groups to facilitate further reactions, such as coupling to biomolecules. A common and highly useful activated derivative is the N-hydroxysuccinimide (NHS) ester.

Synthesis of N-Hydroxysuccinimide Esters of Azido-Nitrobenzoic Acids

N-hydroxysuccinimide esters are valuable reagents in bioconjugation chemistry because they react efficiently with primary amines (e.g., on proteins) under mild conditions to form stable amide bonds. The synthesis of an NHS ester from 2-azido-5-nitrobenzoic acid involves an esterification reaction where the hydroxyl group of N-hydroxysuccinimide is acylated.

This transformation is typically achieved by treating the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. Common methods include:

Carbodiimide Coupling : Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to activate the carboxylic acid, allowing it to react with N-hydroxysuccinimide.

Alternative Activating Agents : Other methods avoid carbodiimides, utilizing reagents such as triphosgene to activate the acid for reaction with NHS.

The resulting product, the N-hydroxysuccinimide ester of 2-azido-5-nitrobenzoic acid, is a heterobifunctional crosslinking reagent. The NHS ester provides reactivity towards amines, while the aryl azide group can be used for photoaffinity labeling, forming a highly reactive nitrene upon UV irradiation.

Emerging Methodologies in the Synthesis of Azido-Substituted Aromatics

While classical methods remain robust, research into more direct and efficient synthetic routes is ongoing. Formal C-H azidation represents a modern approach that could potentially streamline the synthesis of compounds like 2-azido-5-nitrobenzoic acid.

Formal C-H Azidation Strategies

Direct C-H azidation is a powerful strategy that involves the conversion of a carbon-hydrogen bond directly into a carbon-azide bond, bypassing the need for pre-functionalized substrates like amines or halides. These methods often rely on transition-metal catalysis or hypervalent iodine reagents.

Several approaches to aromatic C-H azidation have been developed:

Metal-Catalyzed Reactions : Copper and iridium complexes have been shown to catalyze the azidation of aromatic C-H bonds. acs.org For instance, copper-catalyzed reactions can direct the azidation to a position ortho to a directing group, such as an amino group. acs.org

Metal-Free Reactions : Hypervalent iodine reagents can be used to achieve C-H azidation under metal-free conditions.

While these methods are promising, their application to a substrate like 5-nitrobenzoic acid to directly synthesize 2-azido-5-nitrobenzoic acid would be challenging. The regioselectivity would need to be controlled to favor azidation at the C2 position over other C-H bonds on the ring. Furthermore, the strongly deactivating nature of both the nitro and carboxylic acid groups presents a significant hurdle for many C-H activation catalysts. Nevertheless, the continued development of C-H functionalization chemistry may one day provide a more direct route to this and other complex aromatic azides.

Data Tables

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Amino-5-nitrobenzoic acid | 616-79-5 | C₇H₆N₂O₄ | 182.13 | Bright yellow powder | ~270 (decomposes) |

Table 2: Overview of Synthetic Reactions

| Reaction Type | Starting Material | Key Reagents | Product | Section Reference |

|---|

Structure

3D Structure

Properties

CAS No. |

54974-61-7 |

|---|---|

Molecular Formula |

C7H4N4O4 |

Molecular Weight |

208.13 g/mol |

IUPAC Name |

2-azido-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H4N4O4/c8-10-9-6-2-1-4(11(14)15)3-5(6)7(12)13/h1-3H,(H,12,13) |

InChI Key |

MSUOEKLVZGXFGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido 5 Nitrobenzoic Acid and Its Precursors

Advanced Synthetic Approaches

The synthesis of compounds containing both azido (B1232118) and nitro functional groups, such as 2-azido-5-nitrobenzoic acid, presents significant safety challenges due to the energetic nature of these moieties. Traditional batch processing can be hazardous, particularly on a larger scale, due to risks associated with the accumulation of unstable intermediates and poor heat management during exothermic reactions. ewadirect.com Flow chemistry, or continuous flow synthesis, has emerged as a superior enabling technology for handling such hazardous reactions, offering enhanced safety, process control, and scalability. acs.orgscielo.br

The conversion of the precursor, 2-amino-5-nitrobenzoic acid, to 2-azido-5-nitrobenzoic acid involves a two-step diazotization-azidation sequence. In flow chemistry, this process is typically conducted in a modular microreactor or tube reactor setup, which allows for the in-situ generation and immediate consumption of the highly reactive and potentially explosive diazonium salt intermediate. mdpi.comresearchgate.net

A representative flow process for the synthesis of 2-azido-5-nitrobenzoic acid would involve the following stages:

Reagent Introduction : Two or more separate streams of reagents are continuously pumped into the flow system.

Stream A : A solution of the starting material, 2-amino-5-nitrobenzoic acid, in an appropriate acidic medium (e.g., hydrochloric or sulfuric acid).

Stream B : A solution of a diazotizing agent, typically sodium nitrite, in water. mdpi.com

Stream C : A solution of an azide (B81097) source, such as sodium azide. researchgate.net

Diazotization : Stream A and Stream B are combined in a T-mixer, initiating the diazotization of the primary aromatic amine. The mixture then flows through a temperature-controlled reactor coil (R1). The small dimensions of the reactor ensure rapid and efficient heat exchange, allowing for precise temperature control of this highly exothermic reaction. maynoothuniversity.ie The residence time in this coil is optimized to ensure complete conversion to the intermediate 2-carboxy-4-nitrobenzenediazonium salt. researchgate.net

Work-up and Collection : The final product stream exiting R2 can be directed for in-line purification or collected for subsequent processing.

The key advantages of this flow chemistry approach are paramount for a molecule like 2-azido-5-nitrobenzoic acid. The small reactor volume at any given time—the "hold-up" volume—dramatically reduces the risk associated with handling potentially explosive materials. ewadirect.com Furthermore, the superior control over reaction parameters such as temperature, pressure, stoichiometry, and residence time leads to higher yields, improved product purity, and excellent reproducibility compared to batch methods. nih.gov

Table 1: Illustrative Parameters for Continuous Flow Diazotization and Azidation of Aromatic Amines

This table provides representative conditions for the synthesis of aryl azides from anilines using flow chemistry, based on established literature for analogous compounds. The precise parameters for 2-amino-5-nitrobenzoic acid would require specific experimental optimization.

| Parameter | Diazotization Stage (R1) | Azidation Stage (R2) | Rationale & Reference |

| Starting Materials | 2-amino-5-nitrobenzoic acid in HCl(aq); Sodium Nitrite in H₂O | Effluent from R1; Sodium Azide in H₂O | Standard Sandmeyer-type reaction sequence. mdpi.comorganic-chemistry.org |

| Temperature | 0 - 10 °C | 0 - 25 °C | Diazotization is highly exothermic and diazonium salts are unstable at higher temperatures. Flow chemistry allows for excellent thermal control. ewadirect.comnih.gov |

| Residence Time | 10 - 60 seconds | 30 - 120 seconds | Rapid mixing and reaction rates in microreactors allow for short residence times, increasing throughput and safety. maynoothuniversity.ie |

| Reactor Material | PFA / PTFE Tubing | PFA / PTFE Tubing | Chemically inert and common materials for laboratory-scale flow reactors. maynoothuniversity.ie |

| Stoichiometry | Near-equimolar (slight excess of nitrite) | Slight excess of azide | Precise stoichiometric control is a key feature of flow systems, minimizing side reactions and improving purity. researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 2 Azido 5 Nitrobenzoic Acid

Photochemical Transformations and Nitrene Intermediates

Upon photolysis, 2-azido-5-nitrobenzoic acid undergoes decomposition to generate a singlet arylnitrene, a highly reactive intermediate that dictates the subsequent reaction pathways. sciforum.net The environment and specific reaction parameters significantly influence the ultimate product distribution, leading to various heterocyclic structures.

The primary photochemical event in the transformation of 2-azido-5-nitrobenzoic acid is the extrusion of a nitrogen molecule (N₂) to form a nitrene intermediate. Aromatic azides typically dissociate to initially form singlet nitrenes. sciforum.net The singlet nitrene is a closed-shell species that can undergo several rapid reactions, including concerted cyclization. rsc.org

This singlet nitrene exists in equilibrium with other isomeric forms and can also undergo intersystem crossing (ISC) to the more stable, but typically less reactive, triplet nitrene. nih.gov The triplet state is an open-shell biradical that participates in different types of reactions, often involving hydrogen abstraction or addition to radicals. The rate of intersystem crossing can be influenced by solvent polarity. nih.gov In some cases, such as with 5-azido-2-aminopyridine in protic solvents, the energy gap between the singlet and triplet states is small, allowing for a reversible ISC where the unreactive triplet state can be thermally repopulated back to the reactive singlet state. nih.gov The stability of the generated nitrene can be dramatically affected by its environment; for instance, the nitrene generated from photolysis of crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid exhibits a remarkably long lifetime of 20 days at room temperature. nsf.gov

One of the key photochemical pathways for 2-azidobenzoic acids, including the 5-nitro substituted variant, is intramolecular cyclization. The photochemically generated singlet nitrene can react with the adjacent carboxylic acid group. This process leads to the formation of 2,1-benzisoxazol-3(1H)-ones. sciforum.net Studies on the parent 2-azidobenzoic acid have shown that this cyclization is a prominent reaction pathway. The presence of nucleophilic additives, such as water, can influence the yield of this heterocyclic product. sciforum.net

A competing reaction pathway characteristic of aromatic nitrenes is ring expansion. sciforum.net The singlet nitrene generated from 2-azido-5-nitrobenzoic acid can insert into a carbon-carbon double bond of the benzene (B151609) ring, leading to the formation of a highly unstable, enlarged seven-membered ring intermediate known as 1,2-didehydroazepine (DDHA). sciforum.net This strained intermediate is highly reactive and requires the presence of a nucleophilic agent to form a stable product. In the presence of nucleophiles like water or amines, the DDHA intermediate is trapped, leading to the formation of substituted 3H-azepine derivatives. sciforum.netrsc.org For example, photolysis of 2-azidobenzoic acid in the presence of water yields 3H-azepin-2-one-3-carboxylic acid. sciforum.net

The outcome of the photolysis of 2-azido-5-nitrobenzoic acid is highly dependent on experimental conditions, particularly the solvent and the wavelength of the actinic light. The solvent plays a crucial role in mediating the fate of the reactive intermediates. For instance, the presence and concentration of nucleophilic additives like water can shift the equilibrium between the competing cyclization and ring expansion pathways. An increase in water concentration in aprotic solvents during the photolysis of 2-azidobenzoic acid has been observed to increase the yields of both the cyclized 2,1-benzisoxazol-3(1H)-one and the ring-expanded 3H-azepine. sciforum.net This suggests a complex mechanism where water may not only trap the DDHA intermediate but also influence the reactivity of other intermediates. sciforum.net

The wavelength of irradiation also affects product distribution. Shifting the light source can alter the efficiency of the primary photolysis and influence the potential for secondary photolysis of the products, thereby changing the final product yields.

The photolysis of 2-azido-5-nitrobenzoic acid is a potent method for generating highly reactive chemical species. The primary species generated are the singlet and triplet arylnitrenes. sciforum.netnih.gov The singlet nitrene, in particular, is the precursor to two key secondary reactive intermediates:

The species leading to the intramolecularly cyclized product, 2,1-benzisoxazol-3(1H)-one. sciforum.net

The 1,2-didehydroazepine (DDHA) intermediate, which results from ring expansion and is subsequently trapped by nucleophiles to form stable azepine derivatives. sciforum.net

The ability to generate these distinct reactive intermediates through photochemical means allows for the targeted synthesis of complex heterocyclic structures depending on the chosen reaction conditions.

Thermal Decomposition Pathways

Thermal analysis of o-, m-, and p-nitrobenzoic acid using Differential Scanning Calorimetry (DSC) and Thermogravimetric (TG) analysis shows that these compounds exhibit significant exothermic decomposition. scielo.br The decomposition process involves breaking chemical bonds and detaching the nitro group, resulting in significant weight loss and energy release. scielo.br Generally, azido (B1232118) derivatives of aromatic compounds show better thermal stabilities than related nitrate esters. nih.govresearchgate.net The electronic effects of substituents on the aromatic ring play a crucial role in the rate of thermal decomposition of aryl azides. rsc.org

Data from studies on nitrobenzoic acid isomers indicate that decomposition is highly exothermic and occurs over a defined temperature range. scielo.br

Table 1: Thermal Decomposition Data for Nitrobenzoic Acid Isomers at a Heating Rate (β) of 1.0 °C/min

| Compound | Onset Temperature (T₀) (°C) | Peak Temperature (°C) | Heat of Decomposition (ΔH_d) (J/g) | Max Mass Loss Temp. Range (°C) |

|---|---|---|---|---|

| o-Nitrobenzoic acid | >120 | 196 | >327 | 120-200 |

| m-Nitrobenzoic acid | >125 | 181 | >327 | 125-190 |

| p-Nitrobenzoic acid | >150 | 205 | 1003.98 | 150-210 |

Data sourced from thermal analysis of nitrobenzoic acid isomers. scielo.br

The presence of both an azido and a nitro group on the same benzene ring would likely result in a highly energetic molecule with complex decomposition kinetics. The thermal decomposition would initiate with the loss of N₂ from the azido group, followed by further degradation influenced by the nitro group. It is recommended that the storage temperature for related nitrobenzoic acids should not exceed 165 °C to avoid decomposition. scielo.br

Reduction and Oxidation Reactions of the Azido and Nitro Moieties

The presence of both an azido and a nitro group on the same aromatic ring presents opportunities for selective reduction, which is a valuable tool in organic synthesis.

The selective reduction of an aromatic azide (B81097) to an amine in the presence of a nitro group is a challenging but achievable transformation. The choice of reducing agent and reaction conditions is crucial to avoid the simultaneous reduction of the nitro group.

Several methods have been developed for the chemoselective reduction of aromatic azides. acs.orgresearchgate.netresearchgate.net These methods often employ mild reducing agents that are selective for the azide functionality.

Table 2: Reagents for Chemoselective Reduction of Aromatic Azides

| Reducing Agent | Conditions |

| H₂/Pd-C | Low pressure, controlled temperature |

| NaBH₄/CoCl₂ | Methanol, room temperature |

| SnCl₂/HCl | Ethanol, reflux |

| Hydrazine/Raney Nickel | Ethanol, room temperature wikipedia.org |

| Indium/HCl | Aqueous THF, room temperature researchgate.net |

For 2-azido-5-nitrobenzoic acid, a carefully selected reducing system would be required to obtain 2-amino-5-nitrobenzoic acid as the major product.

The strategic placement of the azido and carboxylic acid groups in 2-azido-5-nitrobenzoic acid allows for the possibility of intramolecular tandem reactions. Upon reduction of the azido group to an amine, the newly formed amino group can undergo an intramolecular cyclization with the adjacent carboxylic acid group to form a lactam.

This tandem reduction-cyclization strategy is a powerful method for the synthesis of heterocyclic compounds. researchgate.netnih.govbohrium.com The reaction is typically carried out in a one-pot fashion, where the reduction of the azide is immediately followed by the cyclization step. The conditions for such a reaction would need to be optimized to favor the intramolecular cyclization over intermolecular side reactions.

Nucleophilic and Electrophilic Reactions

The carboxylic acid functionality of 2-azido-5-nitrobenzoic acid can participate in a variety of nucleophilic and electrophilic reactions.

While the carboxylic acid itself is not an acyl azide, it can be readily converted into one by reaction with an azide source, such as sodium azide, in the presence of a coupling agent. The resulting acyl azide is a highly reactive species that can undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. chemistrytalk.orglibretexts.orglibretexts.orguomustansiriyah.edu.iq

The mechanism of nucleophilic acyl substitution on an acyl azide involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the azide ion as a leaving group. chemistrytalk.orglibretexts.orglibretexts.org This reaction is a versatile method for the synthesis of a wide range of carboxylic acid derivatives, including amides, esters, and anhydrides.

Common nucleophiles for this reaction include:

Amines (to form amides)

Alcohols (to form esters)

Water (to form the carboxylic acid)

The reactivity of the acyl azide is enhanced by the electron-withdrawing nature of the aromatic ring, which makes the carbonyl carbon more electrophilic.

Schmidt Reaction and Related Rearrangements

The reactivity of 2-azido-5-nitrobenzoic acid in the context of the Schmidt reaction and related rearrangements is a subject of significant theoretical interest, although specific, detailed research findings for this particular compound are not extensively documented in readily available scientific literature. The Schmidt reaction, in its classic definition, involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield an amine. This transformation proceeds through the loss of carbon dioxide and dinitrogen gas.

Given that 2-azido-5-nitrobenzoic acid already possesses an azide moiety, its behavior in rearrangement reactions can be projected based on established chemical principles for similar structures. The presence of both a carboxylic acid and an aryl azide group on the same molecule allows for the consideration of intramolecular processes or reactions involving either functional group.

Theoretical Schmidt Reaction of the Carboxylic Acid Group

The Schmidt reaction of a carboxylic acid typically involves the protonation of the carboxyl group, followed by the nucleophilic addition of hydrazoic acid to form an acyl azide intermediate. This intermediate then rearranges, losing nitrogen gas to form an isocyanate, which is subsequently hydrolyzed to an amine and carbon dioxide. libretexts.org

For 2-azido-5-nitrobenzoic acid, a hypothetical Schmidt reaction would proceed as follows:

Protonation and Acylium Ion Formation : The carboxylic acid is protonated by a strong acid (e.g., sulfuric acid), followed by the loss of a water molecule to form an acylium ion.

Formation of a Protonated Acyl Azide : The acylium ion would then react with externally added hydrazoic acid.

Rearrangement : The resulting intermediate undergoes a rearrangement, where the aryl group migrates to the nitrogen atom with the simultaneous expulsion of a molecule of nitrogen (N₂). wikipedia.org This step forms a protonated isocyanate.

Hydrolysis : The isocyanate intermediate is attacked by water.

Decarboxylation : The resulting carbamic acid is unstable and loses carbon dioxide (CO₂) to yield the corresponding amine, in this case, 2-azido-5-nitroaniline.

The general transformation can be summarized in the table below.

| Reactant | Reagents | Key Intermediate | Product |

| Benzoic acid, 2-azido-5-nitro- | HN₃, H₂SO₄ | Isocyanate | 2-azido-5-nitroaniline |

Related Rearrangements: The Curtius Rearrangement

A more plausible and commonly employed rearrangement for compounds that can be readily converted into acyl azides is the Curtius rearrangement. wikipedia.org This reaction is closely related to the Schmidt reaction as it also proceeds through an isocyanate intermediate. The key difference is the method of generating the acyl azide. In the Curtius rearrangement, a carboxylic acid is first converted to an acyl chloride or an ester, which then reacts with an azide salt (like sodium azide) to form the acyl azide. This isolated acyl azide can then be thermally or photochemically decomposed to induce the rearrangement to the isocyanate.

For 2-azido-5-nitrobenzoic acid, this would involve:

Activation of the Carboxylic Acid : Conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or a mixed anhydride.

Formation of the Acyl Azide : Reaction of the activated carboxylic acid derivative with sodium azide (NaN₃). This would result in a molecule with two azide groups: an aryl azide and an acyl azide.

Thermal Rearrangement : Gentle heating of the resulting di-azido compound would selectively trigger the decomposition of the less stable acyl azide, leading to the Curtius rearrangement.

Isocyanate Trapping : The isocyanate intermediate can be trapped with water to form the amine (2-azido-5-nitroaniline) or with an alcohol to form a carbamate.

The Curtius rearrangement often requires milder conditions than the Schmidt reaction and avoids the use of concentrated strong acids with hydrazoic acid, which can be a hazardous combination. libretexts.org The expected product from a Curtius rearrangement followed by hydrolysis would be the same as that from the Schmidt reaction.

Due to the presence of the electron-withdrawing nitro group and the azide group, the electronic properties of the aromatic ring would influence the migratory aptitude of the aryl group during the rearrangement step in both the Schmidt and Curtius reactions. However, without specific experimental data, a definitive analysis of reaction rates and yields for 2-azido-5-nitrobenzoic acid remains speculative.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. edinst.com For Benzoic acid, 2-azido-5-nitro-, the IR spectrum is marked by several key absorption bands that confirm the presence of the carboxylic acid, azido (B1232118), and nitro groups.

A hallmark of this compound is the strong, sharp absorption peak arising from the asymmetric stretching vibration of the azido (-N₃) group, typically observed in the 2100-2200 cm⁻¹ region. The nitro (-NO₂) group gives rise to two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch, which are also readily identifiable.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those in the benzene (B151609) ring. edinst.com

The carboxylic acid group is central to the molecule's structure and reactivity. In the IR spectrum, the carbonyl (C=O) stretching vibration is a prominent feature. For carboxylic acids, this peak typically appears in the range of 1700-1760 cm⁻¹. uobabylon.edu.iq However, in the solid state, Benzoic acid, 2-azido-5-nitro-, like most carboxylic acids, exists as a hydrogen-bonded dimer. libretexts.org This intermolecular hydrogen bonding lengthens and weakens the C=O bond, causing the stretching frequency to decrease and the absorption band to broaden, often appearing around 1710 cm⁻¹. uobabylon.edu.iqlibretexts.orgmsu.edu

The presence of strong hydrogen bonding is further confirmed by a very broad O-H stretching absorption that extends from approximately 2500 to 3300 cm⁻¹. This broadness is a characteristic feature of the O-H group involved in the dimeric structure of carboxylic acids. libretexts.orgmsu.edu

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Benzoic acid, 2-azido-5-nitro-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Very broad, indicative of hydrogen bonding |

| Azide (B81097) (-N₃) | Asymmetric Stretch | ~2100 - 2200 | Strong and sharp |

| Carbonyl (C=O) | Stretching | ~1710 | Broadened due to hydrogen bonding in dimer |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 - 1380 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically in the 10–12 ppm region, which is a distinctive feature for carboxylic acids. libretexts.org The three protons on the aromatic ring will exhibit signals whose chemical shifts are influenced by the strong electron-withdrawing effects of the ortho-azido and para-nitro substituents. These protons would appear in the aromatic region of the spectrum, and their splitting patterns (e.g., doublets, doublet of doublets) would reveal their coupling relationships.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is significantly deshielded, typically appearing in the 160-180 ppm range. libretexts.org The aromatic carbons directly attached to the electron-withdrawing azido and nitro groups are also shifted downfield, while the other ring carbons appear at chemical shifts typical for substituted benzene rings.

Mass Spectrometry (MS): Elucidation of Molecular Structures and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For Benzoic acid, 2-azido-5-nitro- (molar mass approximately 208.13 g/mol ), the molecular ion peak [M]⁺ would be observed. nih.gov

Under electron impact (EI) ionization, the molecule undergoes predictable fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu A significant fragmentation pathway for this specific compound would be the loss of a nitrogen molecule (N₂, M-28) from the labile azido group. Other expected fragments would result from the loss of the nitro group (-NO₂, M-46). nih.gov Analyzing these fragment ions allows for the confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of Benzoic acid, 2-azido-5-nitro- is characterized by strong absorption bands in the UV region, which is expected due to the presence of multiple chromophores: the benzene ring, the carboxyl group, the azido group, and the nitro group. researchgate.netrsc.org

The benzene ring itself has characteristic π → π* transitions. The substituents on the ring—carboxyl, azido, and especially the nitro group—act as powerful auxochromes and chromophores that modify the absorption profile significantly. The nitro group is a particularly strong chromophore that, in conjugation with the benzene ring, causes a bathochromic (red) shift of the absorption maxima to longer wavelengths. academie-sciences.fr This shift is due to the extension of the conjugated π-system and the presence of n → π* transitions associated with the non-bonding electrons on the oxygen atoms of the nitro group and the carbonyl group. The presence of these functional groups increases the molar absorptivity and can shift the absorption into the near-visible range.

X-ray Diffraction (XRD) for Crystalline State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for Benzoic acid, 2-azido-5-nitro-.

A key structural feature of many benzoic acid derivatives in the crystalline state is the formation of centrosymmetric dimers through a pair of intermolecular hydrogen bonds between the carboxyl groups of two molecules. iaea.orgresearchgate.net XRD analysis would confirm this dimeric structure, providing the exact geometry of the hydrogen bonds. Furthermore, it would reveal the planarity of the benzene ring and the orientation of the azido, nitro, and carboxyl substituents relative to the ring. The crystal packing, which describes how the dimers are arranged in the unit cell, would also be elucidated, showing other potential intermolecular interactions that stabilize the crystal lattice.

Advanced Spectroscopic Methods: Low-Temperature and Time-Resolved Spectroscopy for Intermediates

Photolysis of aryl azides, including "Benzoic acid, 2-azido-5-nitro-", typically leads to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate in its singlet state. This singlet nitrene can then undergo several competing processes: intersystem crossing (ISC) to the more stable triplet nitrene, ring expansion, or other intramolecular rearrangements. Low-temperature and time-resolved spectroscopic methods allow for the direct observation of these nitrene intermediates and their subsequent reaction products.

Low-Temperature Matrix Isolation Spectroscopy

Low-temperature matrix isolation is a powerful technique for trapping and studying highly reactive molecules. uc.pt The method involves co-depositing the molecule of interest with a large excess of an inert gas (such as argon or nitrogen) onto a cryogenic surface (typically at temperatures of 4-20 K). uc.ptresearchgate.net This creates a rigid, inert environment that isolates individual molecules, preventing diffusion and bimolecular reactions. Consequently, reactive intermediates generated in situ by photolysis can be stabilized and studied for extended periods using various spectroscopic methods, most commonly infrared (IR) and UV-Vis absorption spectroscopy.

For "Benzoic acid, 2-azido-5-nitro-", photolysis within a cryogenic matrix would allow for the stepwise observation of the photochemical cascade. Upon irradiation, the precursor azide would be converted into the corresponding singlet nitrene, which could then be observed spectroscopically. Subsequent controlled annealing of the matrix or further irradiation might then allow for the observation of the conversion of the singlet nitrene to the triplet ground state or other rearranged products.

Illustrative Spectroscopic Data for Aryl Nitrene Intermediates in Cryogenic Matrices

| Intermediate | Matrix | Technique | Observed Spectral Features |

| Singlet Phenylnitrene | Argon (77 K) | UV-Vis | λmax ≈ 350-400 nm (broad absorption) |

| Triplet Phenylnitrene | Argon (77 K) | UV-Vis | λmax ≈ 315 nm, 450-480 nm |

| Triplet Phenylnitrene | Argon (77 K) | EPR | Characteristic zero-field splitting parameters |

| Ketenimine Intermediate | Argon | IR | Strong absorption band around 1890-1910 cm⁻¹ |

This table presents representative data for analogous compounds to illustrate the principles of the technique, as specific experimental data for "Benzoic acid, 2-azido-5-nitro-" is not available.

Time-Resolved Spectroscopy

Time-resolved spectroscopy encompasses a range of pump-probe techniques designed to monitor the temporal evolution of transient species following photoexcitation. edinst.com In a typical experiment, a short laser pulse (the "pump") initiates the photochemical reaction, and a second, time-delayed pulse (the "probe") measures the absorption spectrum of the sample at various time points after excitation. edinst.com By varying the delay between the pump and probe pulses, it is possible to construct a kinetic profile of the formation and decay of intermediates on timescales ranging from femtoseconds to milliseconds.

For "Benzoic acid, 2-azido-5-nitro-", ultrafast time-resolved absorption spectroscopy would be instrumental in observing the initial photochemical events. Following photoexcitation, the decay of the excited state of the azide and the concomitant rise of the singlet nitrene can be monitored. bgsu.eduacs.org Subsequent slower processes, such as intersystem crossing to the triplet state and reactions of the singlet nitrene, can be followed using nanosecond laser flash photolysis.

Key Research Findings from Time-Resolved Studies of Aryl Azides

Studies on various aryl azides have revealed a detailed picture of their ultrafast photochemistry:

Excited State Decay: Upon UV excitation, aryl azides are promoted to an excited singlet state (S₁ or higher). This excited state is extremely short-lived, often decaying on the femtosecond timescale.

Nitrene Formation: The decay of the excited azide is accompanied by the rise of the transient absorption signal of the corresponding singlet nitrene. acs.org This process is typically very rapid, occurring within hundreds of femtoseconds to a few picoseconds.

Singlet Nitrene Dynamics: The lifetime of the singlet nitrene is highly dependent on the substitution pattern of the aromatic ring and the solvent. In the absence of efficient trapping agents, singlet aryl nitrenes typically decay on the picosecond to nanosecond timescale through intersystem crossing to the triplet state or by undergoing ring expansion to form a dehydroazepine intermediate.

Representative Kinetic Data for Aryl Azide Photolysis from Time-Resolved Spectroscopy

The following table summarizes typical lifetimes and transient absorption maxima for intermediates observed during the laser flash photolysis of related aryl azides. This data provides an indication of the timescales and spectral windows relevant to the study of "Benzoic acid, 2-azido-5-nitro-".

| Intermediate | Precursor Compound | Solvent | λmax (nm) | Lifetime |

| Singlet p-Biphenylylnitrene | p-Biphenylyl azide | Acetonitrile | ~350 | ~11 ps (vibrational cooling) |

| Singlet o-Biphenylylnitrene | o-Biphenylyl azide | Acetonitrile | ~410 | 16 ps |

| Singlet 1-Naphthylnitrene | 1-Naphthyl azide | Acetonitrile | Broad absorption | 12 ps |

| Triplet 4-Nitrophenylnitrene | 4-Nitrophenyl azide | Various | ~360, 480 | Microseconds |

This table contains representative data for analogous compounds to illustrate the principles of the technique, as specific experimental data for "Benzoic acid, 2-azido-5-nitro-" is not available.

The combination of low-temperature and time-resolved spectroscopic techniques provides a comprehensive understanding of the photochemical behavior of "Benzoic acid, 2-azido-5-nitro-". While low-temperature methods allow for the trapping and detailed structural characterization of key intermediates like singlet and triplet nitrenes, time-resolved spectroscopy provides crucial information about their formation and decay kinetics on their natural timescales.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

There are no published studies that have specifically applied Density Functional Theory (DFT) to "Benzoic acid, 2-azido-5-nitro-". Therefore, no data on the optimized geometry, vibrational frequencies, or other DFT-derived properties for this molecule can be reported.

Basis Set Selection and Computational Parameters

Specific basis sets and computational parameters used for "Benzoic acid, 2-azido-5-nitro-" cannot be reported, as no dedicated computational studies have been published. For related substituted benzoic acids, the B3LYP functional with a 6-311++G(2d,2p) basis set has been utilized to calculate ground state structures and energies. semanticscholar.org

Electronic Structure Analysis

No electronic structure analysis for "Benzoic acid, 2-azido-5-nitro-" has been found in the scientific literature.

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are crucial for understanding a molecule's reactivity and electronic properties. Regrettably, these values have not been computationally determined and reported for "Benzoic acid, 2-azido-5-nitro-".

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and helps predict sites for electrophilic and nucleophilic attack. No MEP mapping studies for "Benzoic acid, 2-azido-5-nitro-" are available in the current body of scientific literature.

Mechanistic Simulations of Reactivity Pathways

Simulations of reactivity pathways, which are vital for understanding the decomposition and reaction mechanisms of energetic materials, have not been published for "Benzoic acid, 2-azido-5-nitro-".

Potential Energy Surface (PES) Mapping and Transition State Localization

There are no reports on the mapping of the Potential Energy Surface (PES) or the localization of transition states for any reaction involving "Benzoic acid, 2-azido-5-nitro-". Such studies would be instrumental in elucidating its thermal stability and decomposition pathways.

Reaction Kinetics and Thermodynamic Parameters

Kinetic studies would provide insights into the rates of reactions involving 2-azido-5-nitrobenzoic acid, such as its decomposition or its participation in synthetic transformations. The azide (B81097) group, in particular, is known to undergo thermal or photochemical decomposition, often with the extrusion of dinitrogen gas to form a highly reactive nitrene intermediate. Understanding the kinetics of this process, including the activation energy and rate constants, is fundamental for its safe handling and application in organic synthesis.

Thermodynamic parameters, such as the enthalpy of formation, Gibbs free energy of formation, and entropy, are essential for predicting the spontaneity and equilibrium position of reactions. For a molecule with high-energy functional groups like the azide and nitro groups, these parameters are also critical indicators of its energetic properties. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these parameters when experimental data is scarce.

Intermolecular Interactions and Crystal Packing Analysis

While a specific crystal structure for "Benzoic acid, 2-azido-5-nitro-" is not available in the public domain, analysis of related azido- and nitro-substituted aromatic compounds provides a strong basis for predicting its intermolecular interactions and crystal packing behavior. The presence of carboxylic acid, azido (B1232118), and nitro functional groups suggests a rich variety of non-covalent interactions.

The crystal packing of such molecules is typically governed by a combination of strong hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of centrosymmetric dimers through O—H···O interactions. The nitro and azido groups, with their high electronegativity and polar nature, are expected to participate in C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. nih.gov

Table 1: Expected Intermolecular Interactions in the Crystal Structure of 2-Azido-5-nitrobenzoic Acid

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Strong Hydrogen Bond | O-H (Carboxylic acid) | O (Carboxylic acid) | Formation of dimeric synthons |

| Weak Hydrogen Bond | C-H (Aromatic) | O (Nitro), N (Azido) | Linking of molecules into extended networks |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of layered structures |

| Dipole-Dipole | Nitro/Azido groups | Nitro/Azido groups | Contribution to overall lattice energy |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the close contacts between molecules.

For a molecule like 2-azido-5-nitrobenzoic acid, a Hirshfeld surface analysis would be expected to reveal the dominant role of O···H/H···O contacts, arising from the carboxylic acid and nitro groups, which would appear as prominent red regions on the dnorm map. In studies of related compounds like 4-amino-3-nitrobenzoic acid, O•••H/H•••O interactions account for a substantial portion (41.9%) of the total Hirshfeld surface. researchgate.net

The analysis also generates a 2D "fingerprint plot," which summarizes the intermolecular contacts. For 2-azido-5-nitrobenzoic acid, the fingerprint plot would likely show distinct spikes corresponding to O···H/H···O, N···H/H···N, C···H/H···C, and H···H contacts. The relative contributions of these contacts provide a quantitative measure of their importance in the crystal packing. For instance, in 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, the most significant contributions to the crystal packing are from H⋯H (31.5%), N⋯H/H⋯N (19.2%), and O⋯H/H⋯O (14.5%) contacts. nih.gov

Table 2: Predicted Major Contributions to the Hirshfeld Surface for 2-Azido-5-nitrobenzoic Acid (based on analogous compounds)

| Contact Type | Predicted Contribution | Origin of Interaction |

| H···O/O···H | High | Hydrogen bonding involving carboxylic acid and nitro groups |

| H···H | Significant | van der Waals forces between hydrogen atoms |

| H···N/N···H | Moderate | Weak hydrogen bonding involving the azido group |

| C···C | Moderate | π–π stacking of aromatic rings |

| C···H/H···C | Moderate | van der Waals interactions |

| N···O/O···N | Low | Interactions between nitro and azido groups |

Tautomerism and Conformational Analysis

Tautomerism:

The most significant potential for tautomerism in "Benzoic acid, 2-azido-5-nitro-" involves the azide group. Organic azides can exist in equilibrium with their cyclic tetrazole tautomers. This is known as azide-tetrazole tautomerism. The position of this equilibrium is influenced by factors such as the electronic nature of the substituents, the solvent, and the temperature.

For 2-azido-5-nitrobenzoic acid, the equilibrium would be between the open-chain azide form and a fused tetrazole ring system. The strong electron-withdrawing nature of the nitro and carboxylic acid groups on the benzene (B151609) ring would influence the electron density on the azide group and thus affect the stability of the tetrazole tautomer. Computational studies would be invaluable in determining the relative energies of the azide and tetrazole forms and predicting which tautomer is likely to be more stable.

Conformational Analysis:

The conformation of 2-azido-5-nitrobenzoic acid is primarily determined by the orientation of the carboxylic acid, azido, and nitro groups relative to the benzene ring. The carboxylic acid group is likely to be nearly coplanar with the aromatic ring to maximize conjugation, although steric hindrance from the adjacent azido group could cause some twisting.

The rotational barrier around the C-C bond connecting the carboxylic acid to the ring and the C-N bonds of the azido and nitro groups would define the conformational landscape. The two main conformers of the carboxylic acid group would be syn- and anti- with respect to the ortho-azido group. Intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the azido group, or an oxygen atom of the nitro group, could play a role in stabilizing certain conformations. A comprehensive conformational analysis using computational methods would identify the global and local energy minima and the transition states connecting them. In related nitrobenzoic acid derivatives, the planarity of the functional groups with respect to the benzene ring is a common feature, often influenced by the crystal packing forces. nih.gov

Derivatives, Analogs, and Structural Modifications of 2 Azido 5 Nitrobenzoic Acid

Synthesis and Characterization of Esters and Amides

The carboxylic acid group of 2-azido-5-nitrobenzoic acid is the primary site for derivatization to form esters and amides. These reactions are fundamental for creating activated forms of the molecule, enabling its conjugation to other chemical species.

A particularly important derivative is the N-hydroxysuccinimide (NHS) ester of 2-azido-5-nitrobenzoic acid (also known as ANB-NOS). This active ester is a key intermediate for coupling the azido-nitrobenzoyl moiety to primary amines under mild conditions to form stable amide bonds. sigmaaldrich.comscientificlabs.co.ukscbt.com The synthesis of the NHS ester is typically achieved through a condensation reaction between 2-azido-5-nitrobenzoic acid and N-hydroxysuccinimide, often facilitated by a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) or through other methods using reagents like triphenylphosphine (B44618) and iodine. researchgate.netorganic-chemistry.org

The resulting 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester is a yellow, crystalline powder that is readily used as a photoactive, heterobifunctional cross-linking reagent. sigmaaldrich.comscbt.com The initial reaction involves the coupling of the NHS ester to a primary amine, which proceeds efficiently in a pH range of 6.5-8.5. scientificlabs.co.uk This is followed by a second, light-induced reaction where the aryl azide (B81097) forms a highly reactive nitrene intermediate upon UV irradiation. sigmaaldrich.comresearchgate.net

Amide derivatives are synthesized by reacting the activated NHS ester with primary or secondary amines. For example, the reaction of 5-azido-2-nitrobenzoic acid N-hydroxysuccinimide ester with an amino-functionalized polymer support results in the formation of a stable amide linkage, covalently attaching the photoreactive group to the polymer. researchgate.netnih.gov General methods for the direct conversion of carboxylic acids to amides, for instance using reagents like Deoxo-Fluor, are also applicable for the synthesis of amides from 2-azido-5-nitrobenzoic acid. nih.gov

Table 1: Properties of 5-Azido-2-nitrobenzoic Acid N-hydroxysuccinimide Ester

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 60117-35-3 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₇N₅O₆ | sigmaaldrich.comscbt.com |

| Molecular Weight | 305.20 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Yellow to yellow-orange powder | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.comscientificlabs.co.uk |

| Functional Groups | NHS ester, Aryl azide | sigmaaldrich.com |

| Primary Reactivity | Amine-reactive (via NHS ester) | scientificlabs.co.ukscbt.com |

| Secondary Reactivity | Photoreactive (via Azide) | scientificlabs.co.ukscbt.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Conjugates for Material Science and Bioconjugation

The unique combination of amine-reactive and photoreactive functionalities in derivatives of 2-azido-5-nitrobenzoic acid makes them exceptionally useful for creating conjugates for material science and bioconjugation applications.

Derivatives of 2-azido-5-nitrobenzoic acid can be covalently attached to polymer backbones to impart photoreactive properties. A notable example is the synthesis of a photoreactive resin by linking the molecule to an agarose (B213101) polymer. nih.gov The process involves the condensation of aminohexyl-6-yl-agarose with the N-hydroxysuccinimide ester of 5-azido-2-nitrobenzoic acid. researchgate.netnih.gov This reaction forms a stable amide bond, resulting in a polymer decorated with pendant azido-nitrobenzoyl groups. The resulting conjugate, Polymer Linked N-(hexyl)-5-azido-2-nitro-benzoic Acid Amide, is a photochemically-activatable polymer resin. nih.gov Upon irradiation with UV light, the azide groups are converted into highly reactive nitrenes, enabling the polymer to covalently capture other molecules from the surrounding solution. researchgate.netnih.gov

The immobilization of 2-azido-5-nitrobenzoic acid onto solid supports is a key strategy for creating photoreactive surfaces and matrices used for the affinity-based capture and immobilization of ligands, proteins, and other biomolecules. nih.gov The process typically occurs in two stages.

First, the 2-azido-5-nitrobenzoic acid molecule is attached to the solid support, such as agarose beads or other resins, via its carboxylic acid group. nih.gov As described previously, this is often achieved by activating the carboxyl group as an NHS ester and reacting it with an amine-functionalized support. researchgate.netnih.gov

Second, the now-photoreactive solid support is used to covalently bind target molecules. The support is incubated with a solution containing the ligand of interest (e.g., L-phenylalanine), and the mixture is irradiated with UV light. nih.gov The light triggers the photolysis of the aryl azide, generating a short-lived nitrene intermediate that can insert into C-H, N-H, or O-H bonds of the nearby ligand, forming a stable, covalent link and thus immobilizing it onto the support. researchgate.net This method has been successfully used to create affinity resins for purification purposes. nih.gov

Photoaffinity Labeling Agents based on Azido-Nitrobenzoic Acid Scaffolds

Scaffolds based on 2-azido-5-nitrobenzoic acid are widely employed as photoaffinity labeling agents. These heterobifunctional cross-linkers are designed to first attach to a specific target molecule and then, upon photoactivation, form a covalent bond with a nearby interacting partner. sigmaaldrich.comscientificlabs.co.uk

The N-hydroxysuccinimide ester of 5-azido-2-nitrobenzoic acid is a prime example of such a reagent. scbt.com Its utility lies in its two distinct reactive ends:

Amine-Reactive Group: The NHS ester provides specificity by reacting with primary amine groups (e.g., the N-terminus or lysine (B10760008) side chains of a protein) to form a stable amide bond. This step tethers the photoreactive probe to the molecule of interest. scientificlabs.co.uk

Photoreactive Group: The aryl azide group remains inert until it is activated by UV light (typically in the 250-350 nm range). scientificlabs.co.uk Upon irradiation, it releases nitrogen gas (N₂) and forms a highly reactive aryl nitrene. This nitrene is capable of non-specific insertion into various chemical bonds, creating a covalent cross-link with any molecule in close proximity at the moment of activation. sigmaaldrich.comresearchgate.net

The nitro group on the aromatic ring plays a crucial role by shifting the absorption maximum of the aryl azide to a longer wavelength. scientificlabs.co.uk This can be advantageous as it may reduce light-induced damage to biological samples compared to irradiation at shorter wavelengths. Care must be taken during the initial coupling step to perform manipulations under reduced light to prevent premature activation of the azide group. scientificlabs.co.uk Furthermore, the presence of reducing agents like thiols should be avoided as they can reduce the azide group to an amine, rendering it photochemically inert. scientificlabs.co.uk

Heterocyclic Compounds Derived from Azido-Benzoic Acid Precursors

The reactive azide and nitro functionalities of 2-azido-5-nitrobenzoic acid make it a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. These transformations typically proceed through highly reactive intermediates like nitrenes generated by the thermal or photochemical decomposition of the azide group.

Potential heterocyclic systems that could be derived from this scaffold include:

2,1-Benzisoxazolones: The photochemical cyclization of 2-azidobenzoic acid (the parent compound without the nitro group) is known to produce 2,1-benzisoxazol-3(1H)-one. sciforum.net This reaction involves the intramolecular attack of the nitrene intermediate, formed from the photolysis of the azide, onto the carbonyl oxygen of the adjacent carboxylic acid group. It is plausible that 2-azido-5-nitrobenzoic acid could undergo a similar intramolecular photochemical cyclization to yield a nitro-substituted benzisoxazolone. sciforum.net

Benzofuroxans (Benz[c] sigmaaldrich.comnih.govnih.govoxadiazole N-oxides): The thermal decomposition of ortho-nitroazidobenzenes is a known route to the formation of benzofuroxans. This cyclization involves the interaction between the azide and the ortho-nitro group, leading to the elimination of N₂ and ring closure. Although the groups in 2-azido-5-nitrobenzoic acid are not ortho to each other, intramolecular reactions involving both the azide and the nitro group under certain conditions could potentially lead to the formation of fused heterocyclic systems, with benzofuroxan-like structures being a possibility. researchgate.netnih.gov

Phenazines: Phenazine (B1670421) synthesis often involves the condensation of ortho-phenylenediamines. nih.govnih.gov The 2-azido group of 2-azido-5-nitrobenzoic acid can be readily reduced to a 2-amino group. This resulting 2-amino-5-nitrobenzoic acid could then serve as a building block in multi-step syntheses of complex phenazine derivatives, for example, through condensation with other diamine or quinone-like structures. nih.gov

Applications in Organic Synthesis and Chemical Biology

Precursors for the Synthesis of Nitrogen-Containing Heterocycles

2-azido-5-nitrobenzoic acid serves as a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the azide (B81097) group allows for the generation of highly reactive nitrene intermediates upon thermolysis or photolysis, which can then undergo a variety of cyclization and rearrangement reactions.

One of the notable applications of 2-azidobenzoic acid derivatives is in the synthesis of 2,1-benzisoxazol-3(1H)-ones. A base-mediated photochemical cyclization of 2-azidobenzoic acids has been reported as an effective method for the preparation of these compounds. beilstein-journals.org This reaction proceeds through the formation and subsequent photolysis of the 2-azidobenzoate anion. beilstein-journals.org The process offers a mild, room-temperature alternative to traditional methods, which is particularly advantageous for the synthesis of thermally labile 2,1-benzisoxazol-3(1H)-ones. beilstein-journals.org

The general mechanism involves the irradiation of the 2-azidobenzoate anion with UV light, leading to the formation of a singlet nitrene intermediate. This intermediate then undergoes an intramolecular N-O bond-forming cyclization to yield the desired 2,1-benzisoxazol-3(1H)-one product. beilstein-journals.org The presence of a nitro group at the 5-position, as in 2-azido-5-nitrobenzoic acid, would be expected to influence the electronic properties of the aromatic ring and potentially the efficiency of the cyclization reaction.

| Starting Material | Reaction Conditions | Product | Key Features |

| 2-Azidobenzoic Acids | Base, UV light (e.g., 254 nm), Room Temperature | 2,1-Benzisoxazol-3(1H)-ones | Mild reaction conditions, suitable for thermally sensitive products. beilstein-journals.org |

The photolysis of aryl azides is a well-established method for the synthesis of azepines and other expanded ring systems. beilstein-journals.orgd-nb.info Upon irradiation, 2-azido-5-nitrobenzoic acid is expected to generate a singlet aryl nitrene intermediate. beilstein-journals.org This highly reactive species can undergo ring expansion via a 2H-azirine intermediate to form a didehydroazepine. beilstein-journals.org This intermediate can then be trapped by various nucleophiles to yield substituted azepines. beilstein-journals.org For instance, in the presence of water, 3H-azepinones can be formed. beilstein-journals.org

The presence of electron-withdrawing substituents, such as the nitro group in 2-azido-5-nitrobenzoic acid, is known to influence the outcome of these photochemical reactions. beilstein-journals.org While the corresponding acid of a related compound, methyl 2-azido-5-phenylbenzoate, decomposed upon photolysis, other aryl azides bearing electron-withdrawing groups have been successfully converted to azepinones. beilstein-journals.org This suggests that careful optimization of reaction conditions would be necessary for the successful synthesis of azepines from 2-azido-5-nitrobenzoic acid.

| Precursor | Reaction | Intermediate | Product |

| Aryl Azides (e.g., 2-azido-5-nitrobenzoic acid) | Photolysis (UV light) | Singlet Aryl Nitrene | Azepines, Azepinones |

Role in "Click Chemistry" and Bioconjugation

The azide functionality in 2-azido-5-nitrobenzoic acid makes it a potential participant in "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. These reactions are widely used in bioconjugation to link molecules together.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by copper(I) ions. nih.gov 2-azido-5-nitrobenzoic acid, with its accessible azide group, could be utilized in CuAAC reactions to conjugate it to alkyne-modified molecules, such as proteins, nucleic acids, or other small molecules. nih.gov The reaction is typically rapid and can be performed under mild, often aqueous, conditions. nih.gov

| Reaction | Reactants | Catalyst | Product |

| CuAAC | Azide (e.g., 2-azido-5-nitrobenzoic acid) + Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, especially in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. igem.org This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst. d-nb.info The high ring strain of the cyclooctyne provides the driving force for the reaction. 2-azido-5-nitrobenzoic acid could be employed in SPAAC to attach it to molecules functionalized with a strained alkyne. This approach is particularly valuable for in vivo bioconjugation applications. igem.org

| Reaction | Reactants | Key Feature | Product |

| SPAAC | Azide (e.g., 2-azido-5-nitrobenzoic acid) + Strained Alkyne (e.g., cyclooctyne) | Catalyst-free | 1,2,3-triazole |

Photochemical Cross-Linking Reagents for Macromolecular Studies

Aryl azides, particularly those with nitro substituents, are widely used as photochemical cross-linking reagents to study molecular interactions, such as those between proteins. nih.gov Upon exposure to UV light, the azide group of 2-azido-5-nitrobenzoic acid would be converted into a highly reactive nitrene. tcichemicals.com This nitrene can then form a covalent bond with a nearby molecule, effectively "cross-linking" the two entities. thermofisher.com

The 5-azido-2-nitrobenzoyl group, a structure closely related to the compound of interest, has been specifically studied for its ability to photo-cross-link with amino acid residues like tyrosine. nih.gov The nitro group in these reagents serves to modulate the reactivity and photochemical properties of the azide. These reagents are invaluable tools in chemical biology for identifying protein-protein interactions, mapping binding sites of ligands, and studying the structure of macromolecular complexes. nih.gov

| Reagent Type | Activation | Reactive Intermediate | Application |

| Aryl Azides (e.g., 2-azido-5-nitrobenzoic acid) | UV Light | Nitrene | Probing protein-protein interactions, ligand binding sites. |

Intermediates in the Synthesis of Functional Organic Molecules

Beyond its use in photoaffinity labeling, Benzoic acid, 2-azido-5-nitro- is a versatile intermediate in multi-step organic synthesis. Its two functional groups—the azide and the nitro group—can be selectively or simultaneously transformed to generate a variety of more complex molecules.

One common application is its conversion into an activated ester, such as N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate (ANB-NOS) . This is achieved by reacting the carboxylic acid group of 2-azido-5-nitrobenzoic acid with N-hydroxysuccinimide. The resulting ANB-NOS is an amine-reactive reagent that readily couples the 2-azido-5-nitrobenzoyl moiety to proteins and other biomolecules under mild conditions. chemsrc.com

Furthermore, the functional groups on the aromatic ring can be chemically modified:

Nitro Group Reduction: The nitro group can be selectively reduced to an amine group (-NH₂) using standard reducing agents (e.g., sodium dithionite (B78146) or catalytic hydrogenation), yielding 2-azido-5-aminobenzoic acid . This introduces a new site for chemical modification, such as amide bond formation or diazotization reactions.

Azide Group Transformation: The azide group can participate in various reactions. It can be reduced to an amine, or it can undergo 1,3-dipolar cycloaddition reactions with alkynes (a form of "click chemistry") to form stable triazole rings, which are important scaffolds in medicinal chemistry. mdpi.com

These transformations allow chemists to use 2-azido-5-nitrobenzoic acid as a building block for synthesizing dyes, pharmaceutical intermediates, and other specialized organic compounds. researchgate.net

| Starting Material | Key Reagent(s) | Primary Product | Product Class |

|---|---|---|---|

| Benzoic acid, 2-azido-5-nitro- | N-hydroxysuccinimide, Dicyclohexylcarbodiimide | N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate (ANB-NOS) | Amine-Reactive Labeling Reagent |

| Benzoic acid, 2-azido-5-nitro- | Sodium Dithionite or H₂/Pd-C | 2-azido-5-aminobenzoic acid | Synthetic Intermediate |

| Benzoic acid, 2-azido-5-nitro- | Terminal Alkyne, Cu(I) catalyst | A triazole-substituted benzoic acid derivative | Cycloaddition Product |

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Challenges

While direct academic contributions for 2-azido-5-nitrobenzoic acid are sparse, the broader class of aryl azides has made significant impacts in chemical biology and materials science. The primary contribution of these molecules is their utility as photoactivated precursors for highly reactive nitrenes, enabling the covalent modification of otherwise unreactive C-H bonds. nih.gov This has been foundational for photoaffinity labeling to elucidate drug targets and map biomolecular interactions. nih.gov

The main challenges associated with aryl azides include the potential for the intermediate nitrene to undergo intramolecular rearrangements (such as ring expansion), which can compete with the desired intermolecular reaction. researchgate.net Furthermore, the stability and potential energetic nature of azido (B1232118) compounds require careful handling.

Emerging Research Avenues and Potential Directions

Advanced Catalytic Systems for Azide (B81097) Transformations

Recent research has focused on using transition metals to catalyze reactions of the azide group, moving beyond traditional thermal or photochemical activation. mdpi.com Catalysts based on copper, rhodium, and iridium can facilitate transformations such as C-H amination or cycloaddition reactions under milder conditions. nih.govresearcher.life Applying these advanced catalytic systems to a molecule like 2-azido-5-nitrobenzoic acid could open new synthetic pathways to novel heterocyclic compounds and functional materials. Photocatalytic systems using visible light are also an emerging area, offering a gentler method for activating aryl azides for protein labeling in living cells. researchgate.netrsc.org

Development of Novel Photoactivatable Materials

Aryl azides are being increasingly integrated into polymer science to create photoactivatable materials. scientifiq.ai By incorporating 2-azido-5-nitrobenzoic acid as a monomer or as a pendant group on a polymer backbone, it is possible to create materials that can be cross-linked or functionalized upon exposure to light. This allows for the photopatterning of surfaces, the creation of hydrogels, and the development of photo-curable resins and adhesives. Research into tuning the activation temperature and wavelength through substitution on the aryl ring is a key area of development. nih.gov

Integration of Computational and Experimental Methodologies

The combination of computational chemistry with experimental studies is providing unprecedented insight into the reactivity of aryl azides. acs.org Density Functional Theory (DFT) calculations are used to model the photochemical activation process, predict the electronic state (singlet vs. triplet) of the resulting nitrene, and understand the reaction pathways and energy barriers for subsequent reactions. researchgate.netacs.orgresearchgate.net These computational models can help explain experimental outcomes, such as the chemoselectivity of nitrene insertions, and guide the design of new aryl azide probes with improved efficiency and selectivity. rsc.org Applying these integrated methodologies to 2-azido-5-nitrobenzoic acid would help predict its specific photochemical behavior and optimize its use in various applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-azido-5-nitro-benzoic acid, and how can intermediates be characterized?

Methodological Answer: A plausible synthesis begins with nitration of benzoic acid derivatives, followed by azide group introduction. For example:

Nitration : Start with 5-nitrobenzoic acid. Nitration conditions (e.g., HNO₃/H₂SO₄ at 0–50°C) must avoid over-nitration. Monitor regioselectivity using HPLC or TLC .

Azidation : React the nitro-substituted intermediate with NaN₃ under acidic or nucleophilic conditions. For example, diazotization of an amino intermediate (if present) followed by azide substitution .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Characterization : Confirm intermediates via LC-MS (e.g., Creative Proteomics’ platform for mass accuracy ≤ 5 ppm) and ¹H/¹³C NMR (e.g., NIST spectral libraries for validation) .

Q. What analytical techniques are most reliable for quantifying 2-azido-5-nitro-benzoic acid purity and structural integrity?

Methodological Answer:

- LC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Monitor for [M-H]⁻ ions (e.g., m/z ~ 208). Calibrate with certified reference materials (CRMs) from NIST .

- Square Wave Voltammetry (SWV) : Employ boron-doped diamond (BDD) electrodes for electrochemical detection in sunscreen matrices or aqueous systems. Detection limits as low as 0.1 µM are achievable .

- FT-IR : Validate azide (N₃⁻) stretches at ~2100 cm⁻¹ and nitro (NO₂) bands at 1520–1350 cm⁻¹. Compare to NIST Chemistry WebBook spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermochemical data (e.g., sublimation enthalpy) for nitro-azido benzoic acid derivatives?

Methodological Answer:

- Cross-Validate Sources : Compare data from NIST Standard Reference Database 69 (e.g., ΔsubH = 89.23 kJ/mol at 298 K) with experimental methods like torsion-effusion vapor pressure measurements .

- Adiabatic Calorimetry : Use low-temperature calorimeters (e.g., Furukawa-McCoskey design) to measure heat capacity and phase transitions. Address discrepancies by standardizing sample purity (>99%, verified via DSC) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311++G**) to predict thermodynamic properties and reconcile experimental vs. theoretical values .

Q. What strategies optimize the detection of trace 2-azido-5-nitro-benzoic acid in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Sample Pretreatment : Use SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interferents.

- Method Sensitivity : For LC-MS, employ MRM (multiple reaction monitoring) transitions specific to the azide/nitro functional groups. For SWV, optimize deposition potential (-0.5 V to +0.5 V) and pulse amplitude (25–50 mV) .

- Matrix Effects : Spike recovery studies (80–120%) in serum or urine validate accuracy. Use deuterated internal standards (e.g., benzoic-d5 acid) to correct ion suppression .

Q. How does the nitro group in 2-azido-5-nitro-benzoic acid influence its reactivity in photodegradation studies?

Methodological Answer:

- Photolysis Setup : Expose solutions to UV light (254 nm) in quartz cells. Monitor degradation kinetics via HPLC-UV at λ = 270 nm (nitro group absorption).

- Mechanistic Probes : Use ESR to detect radical intermediates (e.g., NO₂• or N₃•). Compare to computational TD-DFT predictions of excited-state behavior .